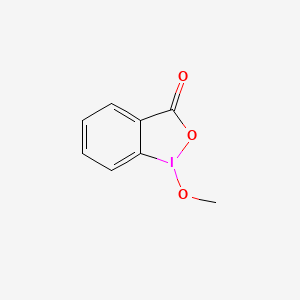

1-Methoxy-1,2-benziodoxol-3-(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxy-1,2-benziodoxol-3-(1H)-one, also known as MIBX, is a versatile and highly reactive organic compound that has gained significant attention in the field of organic synthesis. MIBX is a hypervalent iodine reagent that is used as a powerful oxidant and electrophilic reagent in a wide range of chemical reactions.

Aplicaciones Científicas De Investigación

Oxidation and Synthesis

1-Methoxy-1,2-benziodoxol-3-(1H)-one is notable for its role in various oxidation processes and synthesis reactions. Stevenson, Treacy, and Nieuwenhuyzen (1997) described its precursor's role in the preparation of Dess-Martin periodinane, highlighting the influence of the physical form of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide on its reactivity (Stevenson, Treacy, & Nieuwenhuyzen, 1997). Li and Zhang (2009) developed a TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one, proving its efficiency and environmental friendliness (Li & Zhang, 2009). Ball, Lloyd‐Jones, and Russell (2012) used 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBA) as an effective oxidant for gold-catalyzed oxyarylation reactions (Ball, Lloyd‐Jones, & Russell, 2012).

Chemical Reactions and Modifications

Karade et al. (2008) reported on the solvent-free synthesis of 1-(p-toluenesulfonyloxy)-1,2-benziodoxol-3(1H)-one from Dess–Martin periodinane and its utility for α-tosyloxylation of ketones (Karade et al., 2008). Brand and Waser (2012) developed a procedure for synthesizing 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, useful for alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012). Schulze and Giannis (2004) described the use of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) for the conversion of primary alcohols and aldehydes to N‐Hydroxysuccinimide esters (Schulze & Giannis, 2004).

Recyclable and Environmentally Friendly Reagents

Koguchi, Mihoya, and Mimura (2016) synthesized a hydrophobic ionic liquid-supported IBX reagent for alcohol oxidation, emphasizing its recyclability and environmental benefits (Koguchi, Mihoya, & Mimura, 2016). Mülbaier and Giannis (2001) synthesized a polymer-supported analogue of the IBX reagent, which combines the advantages of polymer-supported reagents with those of the IBX reagent (Mülbaier & Giannis, 2001).

Electrophilic Chlorination

Wang et al. (2016) explored the use of 1-chloro-1,2-benziodoxol-3-one in the efficient chlorination of nitrogen-containing heterocycles and arenes, highlighting its potential for industrial application due to its easy preparation and stability (Wang et al., 2016).

Propiedades

IUPAC Name |

1-methoxy-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUERUKOXOOMVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COI1C2=CC=CC=C2C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-1,2-benziodoxol-3-(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)

![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2630122.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2630124.png)